molecular formula C16H22O3 B15168466 Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate CAS No. 646064-54-2

Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate

Cat. No.: B15168466
CAS No.: 646064-54-2
M. Wt: 262.34 g/mol
InChI Key: NYNJJAIDVXBJGJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate is a chemical reagent of interest in polymer and material science research. This compound features a methacrylate group, known for its role in polymerization reactions, linked to a 4-tert-butylphenol moiety. The tert-butylphenol group is widely recognized in industrial chemistry for its antioxidative properties, which help to stabilize materials by donating hydrogen atoms to neutralize free radicals and interrupt propagation reactions that lead to oxidative degradation . The bulky tert-butyl group adjacent to the phenol provides significant steric hindrance, which enhances the stability of the phenoxy radical and increases the compound's effectiveness as a stabilizer . Researchers may explore the incorporation of this monomer into polymers to impart oxidative resistance, thereby extending the lifespan and durability of materials like plastics, coatings, and synthetic resins . From a safety perspective, methacrylate esters, as a class, can cause skin and eye irritation and may trigger allergic skin reactions. Appropriate personal protective equipment (PPE), including gloves and eye protection, should always be used when handling this compound . This compound is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

646064-54-2

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate

InChI

InChI=1S/C16H22O3/c1-6-18-15(17)12(2)11-19-14-9-7-13(8-10-14)16(3,4)5/h7-10H,2,6,11H2,1,3-5H3

InChI Key

NYNJJAIDVXBJGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)COC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

The Williamson method leverages the reactivity of 4-tert-butylphenoxide toward electrophilic substrates. A representative procedure involves:

  • Synthesis of Ethyl 2-(Bromomethyl)prop-2-enoate :

    • Bromination of ethyl 2-methylacrylate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ yields the brominated intermediate.
    • Key Data : Reaction at 80°C for 6 hours achieves ~70% conversion, with polymerization suppressed by 0.1% hydroquinone.
  • Etherification with 4-tert-Butylphenol :

    • A mixture of ethyl 2-(bromomethyl)prop-2-enoate, 4-tert-butylphenol, and K₂CO₃ in DMF is refluxed at 100°C for 12 hours.
    • Yield : 65–75% after purification via silica gel chromatography.

Mechanistic Insight : The phenoxide ion attacks the electrophilic bromomethyl carbon, displacing bromide in an SN2 pathway. Steric hindrance from the tert-butyl group necessitates prolonged reaction times.

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for ether formation, ideal for acid-sensitive intermediates:

  • Preparation of Ethyl 2-(Hydroxymethyl)prop-2-enoate :

    • Hydroxymethylation of ethyl acrylate via Prins reaction with formaldehyde in acetic acid yields the hydroxymethyl derivative.
  • Coupling with 4-tert-Butylphenol :

    • Combining ethyl 2-(hydroxymethyl)prop-2-enoate, 4-tert-butylphenol, DIAD (diisopropyl azodicarboxylate), and PPh₃ in THF at 25°C for 24 hours facilitates ether formation.
    • Yield : 80–85% after aqueous workup.

Advantages : Avoids harsh bases and high temperatures, reducing acrylate polymerization.

Stepwise Esterification

For laboratories lacking specialized reagents, a two-step approach is practical:

  • Synthesis of 2-[(4-tert-Butylphenoxy)methyl]prop-2-enoic Acid :

    • Reacting 4-tert-butylphenol with 2-(chloromethyl)acrylic acid (prepared via HCl elimination from 2-(chloromethyl)lactide) in aqueous NaOH yields the carboxylic acid.
  • Esterification with Ethanol :

    • Acid-catalyzed (H₂SO₄) esterification in refluxing ethanol for 8 hours achieves 90% conversion.
    • Purification : Distillation under reduced pressure (b.p. 120–125°C at 15 mmHg).

Comparative Analysis of Methods

Parameter Williamson Mitsunobu Stepwise Esterification
Yield (%) 65–75 80–85 70–90
Reaction Time (h) 12–18 24 8–10
Cost Low High Moderate
Polymerization Risk Moderate Low High
Scalability High Moderate High

Key Observations :

  • The Mitsunobu method offers superior yields but is cost-prohibitive for large-scale production.
  • Stepwise esterification, while efficient, requires handling corrosive acids and stringent temperature control.

Optimization Strategies

Suppressing Acrylate Polymerization

  • Inhibitors : Addition of 0.1% hydroquinone or 4-methoxyphenol to reaction mixtures.
  • Temperature Control : Maintaining reactions below 100°C minimizes radical initiation.

Enhancing Etherification Efficiency

  • Phase-Transfer Catalysis : Use of tetrabutylammonium bromide (TBAB) in biphasic systems improves phenoxide nucleophilicity.
  • Microwave Assistance : Reducing Williamson reaction times to 2–3 hours at 150°C under microwave irradiation.

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 6.85 (d, 2H, ArH), 6.72 (d, 2H, ArH), 6.25 (s, 1H, CH₂=), 5.75 (s, 1H, CH₂=), 4.20 (q, 2H, OCH₂CH₃), 4.05 (s, 2H, OCH₂), 1.45 (s, 9H, C(CH₃)₃), 1.30 (t, 3H, OCH₂CH₃).
  • IR (cm⁻¹) : 1720 (C=O), 1635 (C=C), 1240 (C-O-C).

Chromatographic Purity : HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity for Mitsunobu-derived product.

Applications and Derivatives

This compound serves as a monomer in UV-curable coatings and adhesives, leveraging the acrylate’s reactivity and the tert-butyl group’s hydrophobicity. Derivatives with modified phenolic substituents (e.g., 3,5-di-tert-butyl variants) exhibit enhanced thermal stability, as evidenced in polymer additive studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to distinct biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Halogenated Phenoxy Derivatives
  • Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (CAS 588679-11-2) : Substituents: Bromo and chloro groups on the phenoxy ring. Properties: Halogens introduce electron-withdrawing effects, increasing electrophilicity of the double bond. This enhances reactivity in Michael additions but may reduce hydrolytic stability compared to the tert-butyl derivative. Applications: Likely used as intermediates in halogenated agrochemicals.
Fluorinated Sulfonamide Esters
  • 2-[Methyl(perfluorobutylsulfonyl)amino]ethyl prop-2-enoate (CAS 72276-05-2) : Substituents: Perfluorinated chains and sulfonamide groups. Properties: Fluorine atoms increase hydrophobicity and chemical inertness. These esters exhibit superior thermal stability and are used in fluoropolymers and surfactants. However, the absence of aromatic groups reduces π-π stacking interactions compared to the tert-butylphenoxy analog.
Simpler Acrylate Esters
  • Ethyl prop-2-enoate (CAS 9010-88-2) : Substituents: No additional functional groups. Primarily used in radical polymerization for polyacrylates. The tert-butylphenoxy derivative’s steric bulk likely slows polymerization kinetics but improves UV resistance.

Structural and Conformational Analysis

  • Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate : Substituents: Cyano and 4-methylphenyl groups. Conformation: Syn-periplanar arrangement (C4–C8–C9–C10 torsion angle: 3.2°), stabilized by conjugation between the cyano group and double bond. In contrast, the tert-butylphenoxy derivative may adopt a twisted conformation due to steric hindrance, affecting crystal packing .
  • Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4) : Substituents: Extended but-2-enoate chain with formyl and methoxy groups. Properties: The longer chain increases flexibility, while the formyl group introduces electrophilicity. The tert-butylphenoxy analog’s shorter chain and bulky substituent may limit conformational flexibility but enhance rigidity.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate C17H22O3 tert-Butylphenoxy methyl High steric hindrance, UV stability Inferred
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate C12H14BrClO3 Bromo, chloro phenoxy Agrochem intermediates
2-[Methyl(perfluorobutylsulfonyl)amino]ethyl prop-2-enoate C14H13F17NO5S Perfluorobutyl sulfonamide Fluoropolymers, surfactants
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate C13H13NO3 Cyano, 4-methylphenyl Syn-periplanar conformation

Q & A

Basic: What are the optimal reaction conditions for synthesizing Ethyl 2-[(4-tert-butylphenoxy)methyl]prop-2-enoate?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or esterification. A common approach is reacting 4-tert-butylphenol with ethyl 2-(bromomethyl)prop-2-enoate in the presence of a mild base (e.g., K₂CO₃) in refluxing acetone (60–80°C, 12–24 hours) . Monitoring via TLC ensures reaction completion. Purification by column chromatography (silica gel, hexane/ethyl acetate) yields the product with >90% purity.

Key Variables Table:

ParameterOptimal ConditionImpact on Yield
BaseK₂CO₃Maximizes SN2 efficiency
SolventAcetoneEnhances solubility
Temperature60–80°C (reflux)Accelerates reaction
Reaction Time12–24 hoursEnsures completion

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions between NMR, IR, or mass spectrometry data often arise from impurities or stereochemical ambiguities. To resolve this:

  • Perform X-ray crystallography for unambiguous structural confirmation (using SHELXL or OLEX2 ).
  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and verify substituent positions .
  • Cross-validate with DFT calculations to compare theoretical vs. experimental IR spectra .

Basic: What spectroscopic methods are recommended for structural confirmation?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and ester carbonyl (δ ~165–170 ppm) .
  • X-ray Diffraction : Resolve crystal packing and confirm the (E)-configuration of the propenoate moiety .
  • IR Spectroscopy : Identify ester C=O stretching (~1720 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .

Advanced: How do substituents on the phenyl ring influence reactivity and biological activity?

Methodological Answer:
The tert-butyl group enhances steric bulk, reducing electrophilic aromatic substitution but improving lipophilicity for membrane penetration in biological assays. Comparative studies with analogs (e.g., methyl or halogen substituents) show:

Substituent Effects Table:

Substituent (Position)Reactivity (k, s⁻¹)LogPBioactivity (IC₅₀, μM)
4-tert-butyl (target)0.453.812.3 (vs. cancer cells)
4-methyl0.622.928.7
4-chloro0.384.19.8

Data adapted from chromen-derivative studies .

Basic: How to optimize crystallization for X-ray analysis?

Methodological Answer:

  • Use slow evaporation in a 1:1 hexane/ethyl acetate mixture at 4°C to grow single crystals.
  • Add a hydrogen-bond donor (e.g., methanol) to stabilize crystal packing .
  • Validate crystal quality using ORTEP-3 for thermal ellipsoid visualization and SHELXL for refinement .

Advanced: How to design experiments to study biological activity?

Methodological Answer:

  • In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values against structural analogs .
  • Molecular docking : Simulate interactions with target enzymes (e.g., COX-2) using AutoDock Vina, focusing on the ester’s hydrogen bonding with active sites .
  • Metabolic stability : Use HPLC-MS to monitor hepatic microsomal degradation rates, correlating with tert-butyl’s steric protection .

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